3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride
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Overview
Description
Preparation Methods
The preparation of 3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride involves several synthetic routes. One common method includes the reaction of 4-benzodioxole with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with various cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-(4-benzodioxolyl)pyrazole: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-Benzodioxole derivatives: These compounds share the benzodioxole moiety but differ in their functional groups and overall structure.
Pyrazole derivatives: These compounds have the pyrazole ring but may have different substituents, affecting their chemical properties and applications .
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-9-4-7(12-13-9)6-2-1-3-8-10(6)15-5-14-8;/h1-4H,5H2,(H3,11,12,13);1H |
InChI Key |
HMANECOBYFMSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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